molecular formula C21H25BrN2O B246832 N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide

N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide

货号 B246832
分子量: 401.3 g/mol
InChI 键: OFOHOYJTDCSGDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.

科学研究应用

BTCP has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been investigated for its potential use as a diagnostic tool for Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

作用机制

BTCP acts as a potent dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This results in increased dopamine signaling, which is associated with improved motor function, attention, and mood.
Biochemical and Physiological Effects:
BTCP has been shown to increase dopamine levels in the striatum, which is a key region of the brain involved in motor function and reward. It has also been shown to increase dopamine levels in the prefrontal cortex, which is involved in attention and mood regulation. The compound has been shown to improve motor function and attention in preclinical studies.

实验室实验的优点和局限性

BTCP is a potent and selective dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various neurological disorders. However, the compound has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied in humans, and further research is needed to determine its safety and efficacy.

未来方向

There are several future directions for the study of BTCP. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as schizophrenia and addiction. Another direction is to develop more potent and selective dopamine reuptake inhibitors based on the structure of BTCP. Additionally, further research is needed to determine the safety and efficacy of BTCP in humans, which could lead to its development as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, N-benzyl-1-(2-bromobenzyl)-N-methyl-3-piperidinecarboxamide, or BTCP, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. The compound acts as a potent dopamine reuptake inhibitor and has shown promising results in preclinical studies. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of other neurological disorders.

合成方法

The synthesis of BTCP involves the reaction of N-benzylpiperidine with 2-bromobenzyl chloride in the presence of sodium hydride and N-methylmorpholine. The resulting product is then purified using column chromatography to obtain pure BTCP. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.

属性

分子式

C21H25BrN2O

分子量

401.3 g/mol

IUPAC 名称

N-benzyl-1-[(2-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25BrN2O/c1-23(14-17-8-3-2-4-9-17)21(25)19-11-7-13-24(16-19)15-18-10-5-6-12-20(18)22/h2-6,8-10,12,19H,7,11,13-16H2,1H3

InChI 键

OFOHOYJTDCSGDL-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

规范 SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。